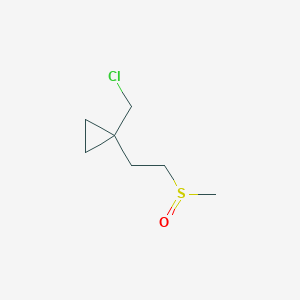![molecular formula C14H17ClF2N4O B13151285 (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one is a complex organic compound with a unique structure that includes a pteridinone core, a difluorocyclopentyl group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pteridinone core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the difluorocyclopentyl group: This step often involves the use of difluorocyclopentyl bromide or a similar reagent under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,6S,7R)-sesquipiperitol: A sesquiterpenoid with a different core structure but similar stereochemistry.
(1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane: Another compound with a complex ring system and multiple stereocenters.
Uniqueness
What sets (7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one apart is its combination of a pteridinone core with a difluorocyclopentyl group and a chloro substituent. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C14H17ClF2N4O |
|---|---|
Molekulargewicht |
330.76 g/mol |
IUPAC-Name |
(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one |
InChI |
InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
JAVXOHKAALBEQH-DTWKUNHWSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1[C@H]3CCC(C3)(F)F)Cl)C |
Kanonische SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
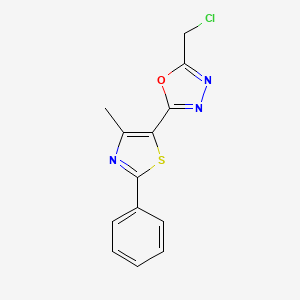
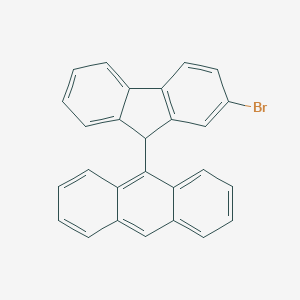
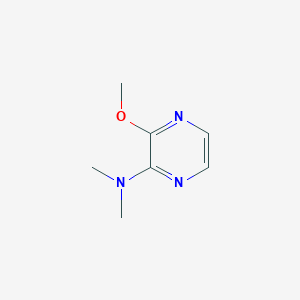
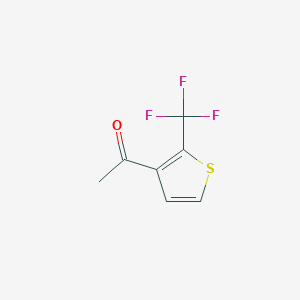
![2-Methyl-2H-benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B13151240.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
